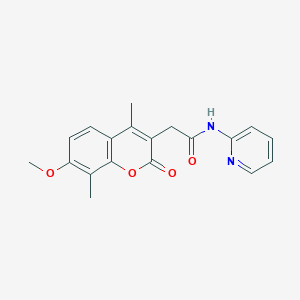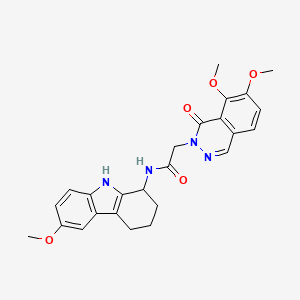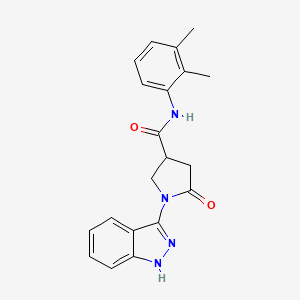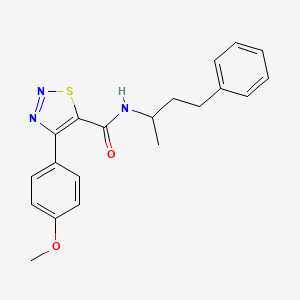![molecular formula C17H23N3O5S B11012507 (5,6-dimethoxy-1-methyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B11012507.png)
(5,6-dimethoxy-1-methyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5,6-dimethoxy-1-methyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone” is a complex organic compound with a fascinating structure. Let’s break it down:
- The core structure is an indole ring, which is a significant heterocyclic system found in natural products and drugs.
- The compound contains two methoxy (CH₃O) groups at positions 5 and 6 of the indole ring.
- It also features a methyl group (CH₃) at position 1 of the indole ring.
- The piperazine moiety (4-(methylsulfonyl)piperazin-1-yl) is attached to the indole ring, providing additional complexity.
Preparation Methods
Synthetic Routes:: One synthetic route to prepare this compound involves the Fischer indole synthesis
- Start with cyclohexanone and phenylhydrazine hydrochloride.
- React them using methanesulfonic acid (MsOH) under reflux in methanol (MeOH).
- This yields the tricyclic indole product, which can be further modified to obtain our target compound.
Industrial Production:: While industrial-scale production methods may vary, the Fischer indole synthesis or related approaches are likely employed.
Chemical Reactions Analysis
Reactions::
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., Grignard reagents).
- Major products depend on reaction conditions and substituents.
Scientific Research Applications
Chemistry::
- Used as a building block for more complex molecules.
- Investigated for its reactivity and potential in novel synthetic pathways.
- Research on its biological activity, such as anticancer properties.
- Interaction with cellular targets (e.g., enzymes, receptors).
- Potential applications in pharmaceuticals, agrochemicals, and materials.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- While I couldn’t find direct analogs, this compound’s unique combination of indole, methoxy, and piperazine moieties sets it apart.
Remember that scientific research is ongoing, and new findings may emerge.
Properties
Molecular Formula |
C17H23N3O5S |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
(5,6-dimethoxy-1-methylindol-2-yl)-(4-methylsulfonylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C17H23N3O5S/c1-18-13-11-16(25-3)15(24-2)10-12(13)9-14(18)17(21)19-5-7-20(8-6-19)26(4,22)23/h9-11H,5-8H2,1-4H3 |
InChI Key |
REJXEXAKCVHETO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C=C1C(=O)N3CCN(CC3)S(=O)(=O)C)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide](/img/structure/B11012434.png)



![(2S)-({2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)(phenyl)ethanoic acid](/img/structure/B11012457.png)
![6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-alaninate](/img/structure/B11012466.png)

![5-bromo-N~3~-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B11012474.png)

![2-(2-methoxyethyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11012490.png)
![N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]glycylglycine](/img/structure/B11012499.png)
![10-(biphenyl-4-yl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11012501.png)
![2-methyl-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-3-nitrobenzamide](/img/structure/B11012504.png)
